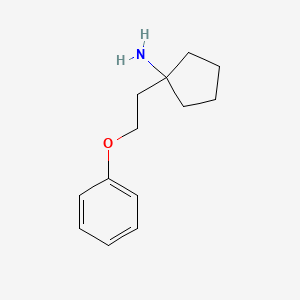

1-(2-Phenoxyethyl)cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Phenoxyethyl)cyclopentan-1-amine (CAS: 1082589-75-0) is a cyclopentane-based amine derivative featuring a phenoxyethyl substituent. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.3 g/mol. The compound consists of a cyclopentane ring fused to an amine group, with a phenoxyethyl chain (-CH₂CH₂OPh) extending from the carbon adjacent to the amine . This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic phenoxy group and the flexibility of the ethyl linker.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-Phenoxyethyl)cyclopentan-1-amine typically proceeds via nucleophilic substitution and reductive amination routes involving cyclopentanone or its derivatives and phenoxyethylamine or related intermediates. The key steps include:

- Formation of the cyclopentanone intermediate or direct use of cyclopentanone.

- Introduction of the 2-phenoxyethyl substituent via alkylation or reductive amination.

- Final amine functionalization to yield the target compound.

- Purification by recrystallization or chromatography.

Detailed Preparation Methods

Reductive Amination of Cyclopentanone with 2-Phenoxyethylamine

This method is the most straightforward and commonly employed. It involves the condensation of cyclopentanone with 2-phenoxyethylamine to form an imine intermediate, followed by reduction to the corresponding amine.

- Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile.

- Reducing Agent: Sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C under hydrogen atmosphere.

- Temperature: Ambient to moderate heating (25–60 °C).

- Reaction Time: 4–12 hours depending on scale and conditions.

Mechanism Summary:

- Nucleophilic attack of the amine on the carbonyl carbon of cyclopentanone forms an imine or iminium ion.

- Reduction of the imine to the secondary amine yields this compound.

- Recrystallization from suitable solvents (ethanol, methanol).

- Chromatographic techniques (silica gel column chromatography) to isolate pure product.

Alkylation of Cyclopentanamine with 2-Phenoxyethyl Halides

An alternative approach involves alkylating cyclopentanamine with 2-phenoxyethyl bromide or chloride under basic conditions.

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH).

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: 50–80 °C.

- Reaction Time: 6–24 hours.

Mechanism Summary:

- Deprotonation of cyclopentanamine to form the nucleophilic amine anion.

- Nucleophilic substitution on the 2-phenoxyethyl halide to form the target amine.

- Extraction and washing steps.

- Chromatographic purification.

Synthesis via Cyclopentanone Derivatives and Phenoxyethylamine

In some advanced synthetic schemes, functionalized cyclopentanone derivatives (e.g., 2,5-bis(benzylidene)cyclopentan-1-one) are first prepared and then subjected to amination reactions to introduce the amine and phenoxyethyl groups.

- Base-catalyzed condensation reactions to prepare cyclopentanone derivatives.

- Amination under mild conditions using phenoxyethylamine.

- Use of catalysts such as Raney nickel for hydrogenation steps.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature | Purification Methods | Yield (%) |

|---|---|---|---|---|---|---|

| Reductive Amination | Cyclopentanone + 2-phenoxyethylamine | NaBH4 or Pd/C hydrogenation, DMF or MeCN | 4–12 h | 25–60 °C | Recrystallization, chromatography | 70–85 |

| Alkylation | Cyclopentanamine + 2-phenoxyethyl bromide | K2CO3, DMF or DMSO | 6–24 h | 50–80 °C | Extraction, chromatography | 60–80 |

| Amination of Cyclopentanone Derivatives | Functionalized cyclopentanone + phenoxyethylamine | Base catalysis, Raney Ni catalyst | Variable | Room temp to reflux | Chromatography | 65–75 |

Analytical and Purification Techniques

- Recrystallization: Common solvents include ethanol and methanol, which help in obtaining high purity crystals.

- Chromatography: Silica gel column chromatography is frequently used, employing gradients of ethyl acetate and hexane.

- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Research Findings and Optimization Notes

- The choice of solvent significantly affects reaction rates and yields; polar aprotic solvents enhance nucleophilicity and solubility.

- Temperature control is critical to avoid side reactions such as over-alkylation or polymerization.

- Use of catalytic hydrogenation (Pd/C) provides cleaner reduction compared to chemical reductants like sodium borohydride.

- Purification by chromatography is essential due to the formation of by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenoxyethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, Lewis acids.

Major Products:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated phenoxyethyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inverse agonist at the histamine H3 receptor, modulating neurotransmitter release in the central nervous system. The compound’s structure allows it to bind to the receptor and inhibit its activity, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopentane Ring

Halogen-Substituted Derivatives

- 1-(4-Chlorophenyl)cyclopentan-1-amine (CAS: 75095-84-0): Molecular formula: C₁₁H₁₄ClN Molecular weight: 195.69 g/mol The chlorine atom increases electronegativity and may enhance binding to hydrophobic pockets in biological targets compared to the phenoxyethyl group .

Alkyl-Substituted Derivatives

- 1-(Sec-butyl)cyclopentan-1-amine (CAS: 1534494-63-7):

Heterocyclic and Functionalized Derivatives

Oxadiazole-Containing Derivatives

- 1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride: Molecular formula: C₈H₁₁ClF₃N₃O Molecular weight: 257.64 g/mol The trifluoromethyl-oxadiazole moiety enhances hydrogen-bonding capacity and metabolic resistance compared to the phenoxyethyl group .

Cyclohexane and Aromatic Ether Analogs

- 1-(2-Phenoxyethyl)cyclohexan-1-amine (CAS: 1082495-94-0): Molecular formula: C₁₄H₂₁NO Molecular weight: 219.33 g/mol The cyclohexane ring increases steric hindrance, which may reduce conformational flexibility compared to the cyclopentane analog .

- 1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine hydrochloride: Molecular formula: C₁₂H₁₇ClFN Molecular weight: 229.73 g/mol The fluorobenzyl group provides a balance of lipophilicity and electronic effects, differing from the ether-linked phenoxyethyl chain .

Key Comparative Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |

|---|---|---|---|---|

| 1-(2-Phenoxyethyl)cyclopentan-1-amine | C₁₃H₁₉NO | 205.3 | 1082589-75-0 | Phenoxyethyl |

| 1-(4-Chlorophenyl)cyclopentan-1-amine | C₁₁H₁₄ClN | 195.69 | 75095-84-0 | 4-Chlorophenyl |

| 1-(Sec-butyl)cyclopentan-1-amine | C₉H₁₉N | 141.25 | 1534494-63-7 | Sec-butyl |

| 1-[5-(Trifluoromethyl)oxadiazol-3-yl]cyclopentan-1-amine HCl | C₈H₁₁ClF₃N₃O | 257.64 | 1311317-24-4 | Trifluoromethyl-oxadiazole |

Biological Activity

1-(2-Phenoxyethyl)cyclopentan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure suggests that the compound may interact with various biological targets due to its phenoxyethyl group and cyclopentane ring.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses based on structural activity relationships (SAR) from related compounds can be proposed:

- Binding Affinity : The phenoxyethyl moiety may enhance binding to neurotransmitter receptors or transporters, influencing their activity and leading to altered physiological responses.

- Modulation of Enzyme Activity : Similar compounds have been shown to inhibit or activate specific enzymes involved in neurotransmitter synthesis or degradation, potentially leading to increased levels of certain neurotransmitters in the synaptic cleft.

Case Studies and Research Findings

A review of existing literature highlights several key findings regarding the biological activity of this compound:

Detailed Research Findings

- Neurotransmitter Systems : A study indicated that compounds with similar structures could affect serotonin and dopamine pathways, suggesting that this compound might also influence these systems .

- Antimicrobial Activity : Research into related compounds has shown promising antimicrobial effects against various pathogens, indicating a potential for this compound to exhibit similar properties .

- Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is crucial for determining its therapeutic viability. Studies on related compounds suggest that modifications to the structure can significantly alter absorption, distribution, metabolism, and excretion (ADME) profiles .

Q & A

Q. Basic: What are the recommended safety protocols for handling 1-(2-Phenoxyethyl)cyclopentan-1-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Storage: Store in a cool, dry, well-ventilated area away from oxidizers and heat sources. Keep containers tightly sealed to avoid moisture absorption .

- Waste Disposal: Segregate waste in labeled containers and coordinate with certified hazardous waste management services to ensure compliance with environmental regulations .

- Emergency Response: For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent unintended reactions. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. Advanced: How can computational chemistry methods optimize synthetic routes for this compound?

Answer:

- Retrosynthetic Analysis: Use AI-driven tools (e.g., Template_relevance models) to identify feasible precursors, such as cyclopentanone derivatives and phenoxyethyl halides, based on reaction databases like Reaxys or Pistachio .

- Reaction Feasibility: Apply density functional theory (DFT) to calculate activation energies for key steps, such as nucleophilic substitution or reductive amination, to predict yields and side reactions .

- Solvent Optimization: Simulate solvent effects (e.g., polar aprotic solvents like DMF) to enhance reaction kinetics and selectivity using COSMO-RS models .

Q. Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy: Use 1H and 13C NMR to confirm the cyclopentane backbone and phenoxyethyl substituent. Compare chemical shifts with structurally similar amines (e.g., 3-phenylcyclopentan-1-amine) for validation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (C13H19NO) and isotopic patterns. Fragmentation patterns may distinguish positional isomers .

- Infrared (IR) Spectroscopy: Identify amine N-H stretches (~3300 cm−1) and ether C-O-C vibrations (~1250 cm−1) to confirm functional groups .

Q. Advanced: How can researchers address discrepancies in toxicological data for cyclopentane-amine derivatives?

Answer:

- Data Harmonization: Cross-reference in vitro (e.g., Ames test) and in vivo (rodent studies) data to resolve conflicts. For example, the IFRA Expert Panel uses such methods for fragrance safety assessments .

- Quantitative Risk Assessment (QRA): Apply QRA2 models to extrapolate skin sensitization thresholds, adjusting for structural similarities to validated compounds (e.g., 3-methyl-2-(pentyloxy)cyclopentenone) .

- Meta-Analysis: Use systematic reviews to evaluate confounding variables (e.g., purity, solvent effects) in existing studies, as demonstrated in RIFM safety assessments .

Q. Basic: What are the key steps in synthesizing this compound from cyclopentanone?

Answer:

Cyclopentane Functionalization: Convert cyclopentanone to cyclopentylamine via reductive amination using NaBH3CN or catalytic hydrogenation .

Phenoxyethylation: React cyclopentylamine with 2-phenoxyethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K2CO3) to form the target compound .

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Q. Advanced: What mechanistic insights govern the stability of this compound under oxidative conditions?

Answer:

- Degradation Pathways: Use LC-MS to identify oxidation products (e.g., N-oxide derivatives) under accelerated stability testing (40°C/75% RH). Compare with analogs like 1-phenylcyclohexan-1-amine .

- Radical Scavenging: Evaluate the compound’s susceptibility to autoxidation using radical initiators (e.g., AIBN) and monitor via ESR spectroscopy .

- Computational Predictors: Apply molecular orbital theory (HOMO/LUMO analysis) to predict electron-rich sites prone to oxidation .

Q. Basic: How should researchers design dose-response studies for this compound in cellular models?

Answer:

- Cell Line Selection: Use relevant models (e.g., HepG2 for hepatotoxicity or HaCaT for dermal exposure) based on intended application .

- Dose Range: Establish a logarithmic concentration series (e.g., 1 nM–100 µM) to determine IC50 values via MTT assays .

- Controls: Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cyclopentamine derivatives) to validate assay sensitivity .

Q. Advanced: What strategies improve the enantiomeric purity of this compound during synthesis?

Answer:

- Chiral Catalysis: Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve high enantiomeric excess (ee) in the cyclopentylamine precursor .

- Chromatographic Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Kinetic Resolution: Optimize reaction conditions (temperature, solvent) to favor the desired enantiomer during phenoxyethylation .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-(2-phenoxyethyl)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19NO/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,14H2 |

InChI Key |

ZLRYAYYFCOYSJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCOC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.